Natural chlorophyll fails under heat, acid, and UV exposure-limiting use in processed products. This water-soluble, semi-synthetic derivative overcomes those limitations with quantifiable stability:
• Retains color after autoclaving at 121°C for 30 min and across pH 4-9
• >200-hr UV half-life vs. 48 hr for natural chlorophyll
• Copper content ≥5% ensures reproducible antimutagenic efficacy
Supplied with full QC documentation for food, cosmetic, and research applications.
Molecular FormulaC34H31CuN4O6.3Na C34H31CuN4Na3O6
Molecular Weight724.1 g/mol
CAS No.11006-34-1
Cat. No.B1139296
⚠ Attention: For research use only. Not for human or veterinary use.
Chlorophyllin copper sodium complex (CAS 11006-34-1), also known as sodium copper chlorophyllin (SCC) or E 141(ii), is a semi-synthetic, water-soluble mixture of sodium copper salts derived from natural chlorophyll [1]. The manufacturing process involves saponification to remove the phytol tail, which confers water solubility, and the replacement of the central magnesium ion with copper, which significantly enhances chemical stability [2]. This compound is a dark green powder, primarily used as a food colorant, in dietary supplements, and in various pharmaceutical and cosmetic applications due to its stability profile and reported biological activities, including antioxidant, antimutagenic, and internal deodorant properties [3].
1
Semi-synthetic, water-soluble Cu-chlorophyllin derivative for aqueous systems
2
Cu-stabilized porphyrin ring supports enhanced chemical and photostability
3
Not interchangeable with natural chlorophyll or other metallo-chlorophyllins
[1] EFSA Panel on Food Additives and Nutrient Sources added to Food (ANS). Scientific Opinion on the re-evaluation of copper complexes of chlorophylls (E 141(i)) and chlorophyllins (E 141(ii)) as food additives. EFSA Journal. 2015;13(6):4151. View Source
[2] Linus Pauling Institute, Oregon State University. Chlorophyll and Metallo-Chlorophyll Derivatives. Micronutrient Information Center. 2022. View Source
[3] SpecialChem. CI 75810 (Chlorophyllin-Copper Complex) INCI Profile. View Source
Why Sodium Copper Chlorophyllin Has No Substitutes
The term 'chlorophyll' encompasses a family of compounds with vastly different physicochemical and functional properties, making generic substitution impossible for rigorous scientific or industrial applications. The key differentiation lies in the central metal ion and the presence of the hydrophobic phytol tail. Natural chlorophylls (e.g., chlorophyll a and b) are fat-soluble and contain a central magnesium atom, which is highly susceptible to displacement by acids, leading to rapid color loss and degradation [1]. In contrast, sodium copper chlorophyllin (SCC) is a water-soluble, semi-synthetic derivative where copper has replaced magnesium, and the phytol tail has been removed [2]. This structural modification confers enhanced stability and distinct solubility, directly impacting performance in aqueous formulations, bioavailability, and resistance to processing conditions. Furthermore, substitution with other metallo-chlorophyllins, such as sodium zinc chlorophyllin (SZC) or sodium iron chlorophyllin (SIC), leads to different bioactivity and stability profiles [3][4]. The European Food Safety Authority (EFSA) has explicitly stated that data cannot be read across between Cu-chlorophylls (E 141(i)) and Cu-chlorophyllins (E 141(ii)) due to their differences in purity, chemical properties, and stability [5]. Therefore, for applications requiring a stable, water-soluble green colorant or a copper-based derivative with specific biological activities, SCC is not an interchangeable commodity.
Metal Ion Substitution
Mg-to-Cu replacement alters ring stability and color retention profile; Zn or Fe salts exhibit different bioactivity and photostability rankings.
EFSA states data cannot be read across between Cu-chlorophylls and Cu-chlorophyllins due to purity and stability differences.
[1] Linus Pauling Institute, Oregon State University. Chlorophyll and Metallo-Chlorophyll Derivatives. Micronutrient Information Center. 2022. View Source
[2] EFSA Panel on Food Additives and Nutrient Sources added to Food (ANS). Scientific Opinion on the re-evaluation of copper complexes of chlorophylls (E 141(i)) and chlorophyllins (E 141(ii)) as food additives. EFSA Journal. 2015;13(6):4151. View Source
[3] Zhan R, Wu J, Ouyang J. In vitro Antioxidant Activities of Sodium Zinc and Sodium Iron Chlorophyllins from Pine Needles. Food Technology and Biotechnology. 2014;52(4):505-510. View Source
[4] Zhan R, Wu J, Fu C, Fang L, Wang J, Ouyang J. Study on preparation and stabilities of sodium copper chlorophyllin, sodium zinc chlorophyllin and sodium iron chlorophyllin from pine needles. Science and Technology of Food Industry. 2014;(06):107-110. View Source
[5] EFSA Panel on Food Additives and Nutrient Sources added to Food (ANS). Scientific Opinion on the re-evaluation of copper complexes of chlorophylls (E 141(i)) and chlorophyllins (E 141(ii)) as food additives. EFSA Journal. 2015;13(6):4151. View Source
Sodium Copper Chlorophyllin Performance Data
Photostability vs. Natural Chlorophyll
Sodium copper chlorophyllin (SCC) demonstrates significantly superior resistance to photodegradation compared to natural, magnesium-containing chlorophyll. A technical datasheet reports that SCC has a half-life of over 200 hours under UV exposure, which is a substantial improvement over natural chlorophyll's half-life of only 48 hours [1]. This enhanced photostability is attributed to the substitution of the central magnesium ion with copper, which stabilizes the porphyrin ring against light-induced degradation [1][2].
Photostability vs Natural ChlorophyllData to verify
Half-life >200 h vs 48 h >4.2-fold increase
May support longer shelf-life in transparent packaging
Supplier-reported UV exposure assay; method details not specified
Food ScienceColorant StabilityPhotodegradation
Evidence Dimension
Resistance to photodegradation (UV light)
Target Compound Data
Half-life >200 hours under UV exposure
Comparator Or Baseline
Natural chlorophyll: Half-life of 48 hours under UV exposure
Quantified Difference
>4.2-fold increase in half-life
Conditions
UV exposure assay (details not specified in datasheet)
Why This Matters
For procurement in industries such as food and cosmetics, this >4-fold increase in photostability directly translates to a longer shelf life for products in transparent packaging and reduces the need for additional UV-protective barriers.
[2] Linus Pauling Institute, Oregon State University. Chlorophyll and Metallo-Chlorophyll Derivatives. Micronutrient Information Center. 2022. View Source
Thermal Stability vs. Natural Chlorophyll
Sodium copper chlorophyllin (SCC) exhibits significantly greater thermal stability than natural chlorophyll. According to a vendor datasheet, SCC can retain its green color after being subjected to autoclaving at 121°C for 30 minutes, while natural chlorophyll is reported to degrade at temperatures exceeding 80°C [1]. A peer-reviewed study investigating the thermal degradation of SCC found its degradation follows first-order kinetics, with an activation energy of 13.3 ± 0.8 kcal/mol [2]. Although the study did not directly compare the activation energy to natural chlorophyll, it noted that the overall temperature sensitivity of SCC is similar to natural chlorophyll, but the higher initial stability of SCC allows it to withstand higher temperatures before color deterioration becomes evident [2].
Thermal Stability vs Natural ChlorophyllData to verify
121°C / 30 min color retention Tolerance >41°C above natural chlorophyll
Supports heat-processed formulation stability
Vendor datasheet; peer-reviewed kinetic data confirms higher initial stability
Food ProcessingThermal DegradationColor Retention
Evidence Dimension
Color retention under thermal processing
Target Compound Data
Retains color after 30 min at 121°C (autoclaving)
Comparator Or Baseline
Natural chlorophyll: Degrades at temperatures >80°C
Quantified Difference
Tolerance of temperature increase by >41°C for 30 minutes
Conditions
Aqueous solution, autoclave vs. standard heating
Why This Matters
This quantified thermal stability difference is critical for industrial applications involving heat processing, such as canned foods, pasteurized beverages, and baked goods, where natural chlorophyll would fail to provide a stable green hue.
[2] Ferruzzi MG, Schwartz SJ. Thermal degradation of commercial grade sodium copper chlorophyllin. Journal of Agricultural and Food Chemistry. 2005;53(18):7098-7102. View Source
Copper Content and Antimutagenic Efficacy
The antimutagenic efficacy of sodium copper chlorophyllin (SCC) is directly correlated with its copper content. A study comparing two SCC samples with different copper concentrations against gamma ray-induced genetic damage in Drosophila melanogaster found that a sample with 5.4% copper content inhibited genetic damage by 49%, whereas a sample with only 3.7% copper content showed a negligible 2% inhibition [1]. This demonstrates that a 31.5% relative increase in copper content resulted in a >24-fold increase in antimutagenic efficacy in this model.
Copper Content & Antimutagenic EfficacyReported
SCC (5.4% Cu)49% inhibition
SCC (3.7% Cu)2% inhibition
31.5% relative Cu increase → >24-fold efficacy gain
31.5% relative increase in Cu content results in >24-fold increase in inhibition
Conditions
In vivo, somatic cells of Drosophila melanogaster
Why This Matters
For researchers procuring SCC for chemoprevention studies or for manufacturers of dietary supplements, this data provides a quantifiable specification (copper content) that is a direct predictor of biological efficacy, enabling quality control and formulation optimization beyond simple purity metrics.
[1] Pimentel E, Cruces MP, Zimmering S. A Further Study of the Role of Copper in Regard to the Antimutagenic Action of Sodium Copper Chlorophyllin (SCC) in Somatic Cells of Drosophila melanogaster. Biomarker Insights. 2013;8:29-35. View Source
Light Stability Comparison of Chlorophyllin Salts
Among the common metallo-chlorophyllin sodium salts, sodium copper chlorophyllin (SCC) exhibits the highest stability against light irradiation. A study that synthesized and compared SCC, sodium zinc chlorophyllin (SZC), and sodium iron chlorophyllin (SIC) from the same pine needle source found that SCC had the best stability to light irradiation [1]. This study did not provide a direct, quantified metric (e.g., half-life) for the comparison, but its conclusion establishes a clear hierarchy of photostability.
Photostability Ranking vs Other SaltsClass-level
1stSCCSZC, SIC lower
May direct formulation selection for light-exposed products
Qualitative ranking from single in vitro study; no half-life data for other salts
Food ColorantPhotostabilityFormulation Science
Evidence Dimension
Relative stability to light irradiation
Target Compound Data
SCC: Best stability to light irradiation
Comparator Or Baseline
SZC: Lower stability to light; SIC: Lower stability to light
Quantified Difference
Qualitative ranking: SCC > SZC and SIC
Conditions
In vitro, light irradiation assay
Why This Matters
When selecting a stable green colorant for a product that will be exposed to light (e.g., in clear bottles or retail displays), this class-level evidence directs the formulator towards SCC as the optimal choice among this group of natural-derived green pigments.
Food ColorantPhotostabilityFormulation Science
[1] Zhan R, Wu J, Fu C, Fang L, Wang J, Ouyang J. Study on preparation and stabilities of sodium copper chlorophyllin, sodium zinc chlorophyllin and sodium iron chlorophyllin from pine needles. Science and Technology of Food Industry. 2014;(06):107-110. View Source
Sodium Copper Chlorophyllin Applications
Chemoprevention & Dietary Supplements
The demonstrated correlation between copper content and antimutagenic efficacy [1] makes SCC with a certified high copper percentage (e.g., >5%) the preferred material for preclinical and clinical studies investigating cancer chemoprevention. Researchers should procure and report the precise copper content, as it is a critical determinant of biological activity, not just an incidental component of the mixture. This allows for reproducible studies and potential formulation of supplements with predictable, efficacy-driven dosages.
Thermally Processed Foods & Beverages
The compound's ability to retain its color after autoclaving at 121°C for 30 minutes [2] and its stability across a pH range of 4–9 [3] make it the only viable natural green colorant among chlorophyll derivatives for many processed food applications. This is in stark contrast to natural chlorophyll, which degrades at >80°C and fades below pH 6. Specific high-value applications include canned vegetables, retort-pouched meals, pasteurized acidic soft drinks, and brightly colored confectionery that requires thermal stability during manufacturing.
Photostable Cosmetics & Personal Care
Given the >200-hour half-life under UV exposure compared to 48 hours for natural chlorophyll [3], SCC is the logical choice for formulators developing green-tinted cosmetic, toiletry, and personal care products. This includes dentifrices (where its use is explicitly permitted by the FDA [4]), shampoos, body washes, and lotions that are packaged in transparent containers and expected to maintain color integrity on retail shelves. Its additional function as a deodorant active adds further value in these applications.
Application
Selection Property
Validation Focus
Chemoprevention Research
Copper content specification
Antimutagenic assay response context
Heat-Processed Product Formulation
Thermal stability profile
Color retention after heating
Light-Exposed Cosmetic Formulation
Photostability ranking
Light-exposed color retention
[1] Pimentel E, Cruces MP, Zimmering S. A Further Study of the Role of Copper in Regard to the Antimutagenic Action of Sodium Copper Chlorophyllin (SCC) in Somatic Cells of Drosophila melanogaster. Biomarker Insights. 2013;8:29-35. View Source
[4] SpecialChem. CI 75810 (Chlorophyllin-Copper Complex) INCI Profile. View Source
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